molecular formula C13H22O6 B085813 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose CAS No. 13322-87-7

1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose

Cat. No. B085813
CAS RN: 13322-87-7
M. Wt: 274.31 g/mol
InChI Key: GWIJXRQWFMLKAN-RNWYCLNJSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its analogs typically involves the protection of glucose or other sugar molecules to prevent undesired reactions at certain functional groups while allowing targeted chemical transformations at others. For example, the synthesis of 1,2-O-isopropylidene derivatives of glucofuranose as precursors for amphiphiles indicates the utility of such modifications in creating compounds with specific physical properties, such as liquid-crystalline behavior (Vanbaelinghem et al., 1998).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 1,2-O-(Ethane-1,2-diyl)-α-D-glucofuranose, has been characterized by crystallography, showing specific conformations and intermolecular hydrogen-bonding patterns that influence the compound's physical and chemical properties (Lebuis, Lee, & Perlin, 1996).

Chemical Reactions and Properties

Chemical reactions involving 1,2-O-cyclohexylidene-α-D-glucofuranose derivatives often include hydrolysis, as seen in the study of acid-catalysed hydrolysis of 1,2-O-alkylidene-α-d-glucofuranoses, indicating the stability and reactivity of these acetal-protected sugars under acidic conditions (Heeswijk, Goedhart, & Vliegenthart, 1977).

Physical Properties Analysis

The physical properties of such compounds can be significantly altered by their specific structural configurations. For example, the thermotropic and lyotropic liquid-crystalline properties of derivatives indicate the importance of molecular symmetry and substituent effects on physical behaviors (Vanbaelinghem et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the protective groups used in the synthesis of these compounds. Acid-catalyzed reactions, such as hydrolysis, showcase how protective groups like cyclohexylidene can be selectively removed or altered to yield specific products with desired functional groups (Heeswijk, Goedhart, & Vliegenthart, 1977).

Scientific Research Applications

  • Synthesis and Stereochemistry in Halogeno-D-Glucofuranose Compounds : 1,2-O-Cyclohexylidene-alpha-D-glucofuranose reacts with hexa-alkylphosphorous triamides to produce phosphites, which are further treated with halogens to afford halogeno-alpha-D-glucofuranose phosphorohalogenidates. These compounds undergo isomerization and their stereochemistry has been analyzed using NMR data (Kochetkov et al., 1976).

  • Reduction to Amino Sugars : It has been shown that azido sugars like 3-Azido-1,2:5,6-di-O-cyclohexylidene-3-deoxy-α-D-glucofuranose can be easily reduced to corresponding amino sugars using zinc dust in specific conditions (Ohrui & Emoto, 1969).

  • Cleavage of Acetal Protecting Groups in Sugar Derivatives : Research demonstrates the selective reaction of acetal protecting groups in sugars with Grignard reagents, including the treatment of 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose (Kawana & Emoto, 1980).

  • Resolution of 1-Arylalkylamines Using Phthalate Glucofuranose Derivatives : New acidic resolving agents based on cyclohexylidene-α-D-glucofuranose derivatives have been developed for the resolution of 1-arylalkylamines, exploring the role of steric bulk in resolving agents (Mereyala et al., 2006).

  • Preparation of Anhydropentofuranosides and Anhydro-D-Glucofuranose : The Mitsunobu reaction is used to prepare various anhydropentofuranosides and 5,6-anhydro-D-glucofuranose, with structures confirmed by NMR spectroscopy and X-ray diffraction analysis (Schulze et al., 2005).

  • Chemoenzymatic Synthesis of Glucose Fatty Esters : This compound, followed by hydrolysis, has been used in the chemoenzymatic synthesis of glucose fatty esters at C-6, utilizing enzymatic esterification with various fatty acids (Redmann et al., 1997).

  • Asymmetric Synthesis of Optically Active Amines : The lithium aluminium hydride–3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex has been used for the asymmetric reduction of ketone oximes to yield optically active amines (Landor et al., 1974).

properties

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O6/c1-16-10-9(8(15)7-14)17-12-11(10)18-13(19-12)5-3-2-4-6-13/h8-12,14-15H,2-7H2,1H3/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIJXRQWFMLKAN-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose

Citations

For This Compound
1
Citations
IA ZHDANOV, IE ALEXEEV… - DOKLADY …, 1982 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 2

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